N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide
Overview
Description
N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with a 3-chloro-4-cyanophenyl group and a carboxamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the 3-chloro-4-cyanophenyl group: This step involves the nitration of chlorobenzene to form 3-chloro-4-nitrobenzene, followed by reduction to 3-chloro-4-aminobenzene. The amino group is then converted to a cyano group through a Sandmeyer reaction.
Coupling reaction: The 3-chloro-4-cyanophenyl group is coupled with the xanthene core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide: This compound has a cyclopropane ring instead of a xanthene core, leading to different chemical and physical properties.
N-(3-chloro-4-cyanophenyl)acetamide: This compound has an acetamide group instead of a carboxamide group, resulting in variations in reactivity and biological activity.
N’-(3-chloro-4-cyanophenyl)-N-(4-cyanophenyl)propanediamide: This compound features a propanediamide linkage, which affects its binding affinity and selectivity for biological targets.
The uniqueness of this compound lies in its xanthene core, which imparts distinct photophysical properties, making it valuable for applications in fluorescence-based assays and imaging techniques.
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2/c22-17-11-14(10-9-13(17)12-23)24-21(25)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-11,20H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHVTZDRSDMGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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